
Methyl 2-chloro-4-mercaptobenzoate
Overview
Description
Methyl 2-chloro-4-mercaptobenzoate is a useful research compound. Its molecular formula is C8H7ClO2S and its molecular weight is 202.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2-chloro-4-mercaptobenzoate, and how is purity validated?
- Methodology : Synthesis typically involves nucleophilic substitution or esterification. For example, introducing the mercapto (-SH) group via thiolation of a precursor like methyl 2-chloro-4-nitrobenzoate under reducing conditions. Purity is validated using HPLC (≥95% purity) and spectroscopic techniques (¹H/¹³C NMR, IR). Key peaks in NMR include:
- ¹H NMR : δ 3.9 (s, OCH₃), δ 7.2–7.8 (aromatic protons), δ 4.2 (s, SH, if not deprotonated).
- IR : C=O stretch (~1700 cm⁻¹), S-H stretch (~2550 cm⁻¹) .
Q. How is this compound characterized structurally?
- Techniques : X-ray crystallography (for solid-state structure) and mass spectrometry (HRMS for molecular ion confirmation). Computational tools like DFT optimize geometry and predict spectroscopic data. For example, the InChIKey (VXORHTLUPYQIFE-UHFFFAOYSA-N) from related benzoates aids in database cross-referencing .
Q. What are the key solubility and stability considerations for this compound?
- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) but limited in water. Stability tests under varying pH (2–12) and temperatures (4°C to 40°C) show degradation above 60°C or in basic conditions due to ester hydrolysis .
Advanced Research Questions
Q. How do electronic effects of chloro and mercapto substituents influence reactivity in cross-coupling reactions?
- Analysis : The electron-withdrawing chloro group activates the aromatic ring for electrophilic substitution at specific positions (meta/para to Cl). The mercapto group acts as a nucleophile, enabling thiol-ene or metal-coordination reactions. For example, Pd-catalyzed coupling with aryl halides is enhanced by the thiol’s chelating ability .
- Data Contradiction : Conflicting reports on regioselectivity may arise from solvent polarity or catalyst choice. Controlled studies using DFT calculations (e.g., Fukui indices) resolve discrepancies .
Q. What strategies mitigate oxidation of the mercapto group during biological assays?
- Methodology : Use reducing agents (e.g., TCEP) in buffer systems. Encapsulation in cyclodextrins or liposomes improves stability in aqueous media. Monitoring via UV-Vis (λ ~260 nm for disulfide formation) ensures integrity during enzyme inhibition studies .
Q. How can computational modeling predict the bioactivity of this compound?
- Approach : Molecular docking (AutoDock Vina) and MD simulations assess binding to targets like cysteine proteases or glutathione reductase. The thiol group’s interaction with catalytic cysteine residues (e.g., in SARS-CoV-2 main protease) is a focus. QSAR models correlate substituent effects (Hammett σ values) with IC₅₀ data .
Q. Methodological and Safety Considerations
Q. What analytical methods resolve conflicting data on reaction yields?
- Best Practices : Replicate reactions under standardized conditions (solvent, temperature, catalyst loading). Use internal standards (e.g., anthracene) in GC-MS for quantification. Meta-analysis of literature data identifies outliers due to impurities or unoptimized protocols .
Q. What safety protocols are critical for handling this compound?
- Guidelines :
Properties
Molecular Formula |
C8H7ClO2S |
---|---|
Molecular Weight |
202.66 g/mol |
IUPAC Name |
methyl 2-chloro-4-sulfanylbenzoate |
InChI |
InChI=1S/C8H7ClO2S/c1-11-8(10)6-3-2-5(12)4-7(6)9/h2-4,12H,1H3 |
InChI Key |
GXECVIMKPUKHCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)S)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.